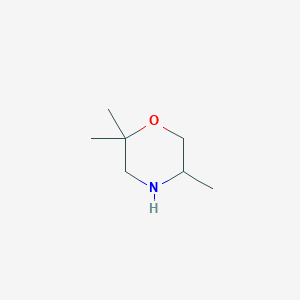

2,2,5-Trimethylmorpholine

Description

Contextualization of Morpholine (B109124) Derivatives in Synthetic Organic Chemistry

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, and its derivatives are of significant interest in synthetic organic chemistry. manasalifesciences.comdntb.gov.ua The morpholine scaffold is considered a "special pharmacophore" due to its presence in a wide array of biologically active molecules and approved pharmaceuticals. manasalifesciences.comdntb.gov.ua Its structural features, including its polarity and the ability of the oxygen atom to act as a hydrogen bond acceptor, make it a valuable building block in medicinal chemistry. acs.org The relatively low basicity of the morpholine nitrogen compared to other cyclic amines like piperidine (B6355638) is another key characteristic influencing its molecular interactions and applications. acs.org Researchers have developed numerous synthetic methodologies to construct and functionalize the morpholine ring, including gold-catalyzed cyclizations, indium(III)-catalyzed reductive etherifications, and iodine(III)-mediated intramolecular cycloadditions, underscoring its importance in creating diverse and complex molecules. acs.orgamericanelements.commolport.com

Significance of Cyclic Amines as Scaffolds in Advanced Chemical Synthesis

Saturated cyclic amines are foundational structures in the development of pharmaceuticals and agrochemicals. scribd.com Their three-dimensional architecture provides a robust framework for the spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. uni.lu The ability to directly modify these cyclic amine cores allows for "scaffold hopping," a strategy to access novel chemical space and fine-tune molecular properties. scribd.comsigmaaldrich.com The development of methodologies for the synthesis and functionalization of these scaffolds, including ring-opening and ring-contraction reactions, is an active area of research. sigmaaldrich.com These strategies enable the diversification of existing molecular libraries and the creation of new lead compounds in drug discovery programs. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

2,2,5-trimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-4-9-7(2,3)5-8-6/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLYPPYIFLTLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Pathways for 2,2,5 Trimethylmorpholine and Analogues

Established Synthetic Routes to the 2,2,5-Trimethylmorpholine Core Structure

The foundational approaches to synthesizing the 2,2,5-trimethylmorpholine ring system often rely on the cyclization of appropriately substituted acyclic precursors. These methods are designed for efficiency and adaptability to produce various analogues.

Substituted ethanolamines are versatile and crucial starting materials for the synthesis of the morpholine (B109124) core. A common and effective strategy involves the cyclization of a 1,2-amino alcohol precursor. For instance, the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are structurally related to 2,2,5-trimethylmorpholine, has been described starting from the chiral amino alcohol (S)-2-amino-3-methyl-1-butanol. nih.govacs.org The morpholine ring is formed via a cyclization that creates the thermodynamically more stable trans isomer. nih.govacs.org

Another powerful method is the palladium-catalyzed carboamination reaction. This process involves the intramolecular cyclization of a substituted ethanolamine (B43304) derivative with an aryl or alkenyl bromide. nih.govfigshare.comnih.gov This approach allows for the creation of cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields. nih.govfigshare.comnih.gov The substrates for these reactions are typically synthesized in a few steps from commercially available amino alcohols. nih.gov

A greener approach utilizes ethylene (B1197577) sulfate (B86663) for the selective monoalkylation of 1,2-amino alcohols. chemrxiv.org This reaction produces zwitterionic intermediates that can be readily cyclized to form a variety of substituted morpholines in high yields, even on a large scale. chemrxiv.org

Table 1: Palladium-Catalyzed Synthesis of Substituted Morpholines This table illustrates the scope of the Pd-catalyzed carboamination reaction for synthesizing various disubstituted morpholines from O-allyl-N-arylethanolamine derivatives.

| Entry | R¹ Group on Ethanolamine | N-Aryl Group | Product Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Phenyl | 4-Methoxyphenyl | 81 | >20:1 |

| 2 | Methyl | 4-Methoxyphenyl | 75 | >20:1 |

| 3 | Isopropyl | 4-Methoxyphenyl | 73 | >20:1 |

| 4 | Benzyl | 4-Methoxyphenyl | 70 | >20:1 |

| 5 | Phenyl | Phenyl | 66 | >20:1 |

Data sourced from a study on Pd-catalyzed carboamination reactions. nih.gov Conditions typically involve the substrate, an aryl bromide, NaOtBu, and a Pd(OAc)₂/P(2-furyl)₃ catalyst system in toluene. nih.gov

Solid-phase synthesis offers a powerful platform for generating libraries of morpholine derivatives for high-throughput screening. This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The intermediates remain bound to the resin, which simplifies purification as excess reagents and byproducts are washed away. nih.gov

One application of this technique is the synthesis of diketomorpholine (DKM) scaffolds. nih.gov In a strategy referred to as divergent library design, a common intermediate attached to a solid support can be used to produce different heterocyclic scaffolds, including 3,4,6-trisubstituted-2,5-diketo-1,4-morpholines from α-bromocarboxylic acids and amines. nih.gov This methodology highlights the utility of solid-phase organic synthesis (SPOS) in creating novel, non-peptidyl chemical libraries based on the morpholine core. nih.gov The technique has also been adapted for the synthesis of complex structures like morpholinoglycine oligonucleotide mimics. beilstein-journals.org

Enantioselective Synthetic Approaches for Chiral 2,2,5-Trimethylmorpholine

Creating chiral molecules with a specific three-dimensional arrangement is crucial in fields like pharmaceuticals. Enantioselective synthesis refers to chemical reactions that preferentially form one enantiomer or diastereomer over others. wikipedia.org For a molecule like 2,2,5-trimethylmorpholine, which has chiral centers, controlling the stereochemistry during synthesis is of high importance.

Asymmetric hydrogenation is a highly efficient, atom-economical method for producing chiral molecules. nih.gov This strategy has been successfully applied to the synthesis of chiral 2-substituted morpholines from their unsaturated precursors, known as dehydromorpholines. nih.govrsc.orgrsc.org The reaction typically employs a chiral catalyst, such as a bisphosphine-rhodium complex with a large bite angle (e.g., SKP-Rh complex), to achieve quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.org

This "after cyclization" approach, where the stereocenter is formed on a pre-existing heterocyclic ring, is powerful for accessing various chiral N-heterocyclic compounds. nih.govrsc.org The synthesis of 2-substituted chiral morpholines via this method was considered challenging due to the steric hindrance and electron-rich nature of the substrates, but the development of specific catalysts has overcome these difficulties. nih.govrsc.org

Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines This table shows the effectiveness of the SKP-Rh catalyzed asymmetric hydrogenation for a variety of substrates.

| Entry | R Group on Dehydromorpholine | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Phenyl | >99 | 98 |

| 2 | 2-Naphthyl | >99 | 99 |

| 3 | 4-Fluorophenyl | >99 | 99 |

| 4 | 4-Chlorophenyl | >99 | 98 |

| 5 | 3-Thienyl | >99 | 99 |

| 6 | Cyclohexyl | >99 | 99 |

Data represents the hydrogenation of N-Boc-2-substituted-5,6-dihydro-2H-1,4-oxazines catalyzed by a Rh(I)-complex. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a key strategy in asymmetric synthesis. researchgate.net One elegant approach is the desymmetrization of a prochiral or meso starting material, where a catalyst selectively transforms one of two identical functional groups, thereby inducing chirality. researchgate.netbohrium.com

For the synthesis of chiral morpholines, organocatalytic desymmetrization has been applied effectively. For instance, the desymmetrization of 4,4-disubstituted-2,5-cyclohexadienones via an intramolecular aza-Michael reaction can produce bicyclic morpholine derivatives with excellent yields and enantioselectivities. researchgate.net This reaction is often catalyzed by a cinchona alkaloid-derived thiourea. researchgate.net Another approach is a double aza-Michael addition cascade, which can construct functionalized fused morpholines with high stereocontrol. bohrium.com These methods provide access to complex polycyclic heterocycles by generating multiple stereocenters in a controlled manner. bohrium.com

Biocatalysis, using isolated enzymes or whole-cell systems, offers remarkable selectivity under mild reaction conditions. Chemoenzymatic strategies combine the advantages of both chemical and enzymatic steps to build complex chiral molecules.

A versatile synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines has been developed using this approach. acs.org The key step is the hydroxynitrile lyase-mediated addition of cyanide to an aldehyde, which proceeds with excellent yield and enantioselectivity. acs.orgru.nl The resulting cyanohydrin is then converted through several chemical steps into a precursor that cyclizes to form the desired diastereomerically pure morpholine. acs.org

Reductive aminases (RedAms) have also emerged as powerful biocatalysts for synthesizing chiral amines. researchgate.net These enzymes can be used for the reductive amination of cyclic secondary amines, including morpholines, with various aldehydes and ketones, providing access to chiral tertiary amines with a high degree of stereocontrol. researchgate.net

Chiral Auxiliary and Substrate-Controlled Synthesis

The creation of specific stereoisomers of chiral molecules is a central challenge in organic synthesis. Chiral auxiliaries and substrate-controlled methods are two powerful strategies to achieve this. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org Substrate-controlled synthesis, on the other hand, relies on the existing stereocenters within the starting material to influence the stereochemical outcome of subsequent reactions. mdpi.comnih.gov

In the context of morpholine synthesis, these strategies can be applied to control the stereochemistry at the C-5 position of 2,2,5-trimethylmorpholine. While specific examples detailing the use of chiral auxiliaries for the synthesis of 2,2,5-trimethylmorpholine are not prevalent in the reviewed literature, the general principles can be illustrated through the synthesis of other chiral heterocycles. For instance, chiral oxazolidinones are widely used as auxiliaries in stereoselective aldol (B89426) reactions, which can establish two new contiguous stereocenters. wikipedia.org A similar approach could be envisioned where a chiral auxiliary attached to a precursor fragment directs the stereoselective cyclization to form the morpholine ring.

Substrate-controlled approaches often utilize starting materials from the "chiral pool," which are readily available, enantiomerically pure compounds, such as amino acids. mdpi.comnih.gov For the synthesis of a 2,2,5-trimethylmorpholine analogue, one could start with a chiral amino alcohol. The inherent chirality of the amino alcohol would then direct the stereochemical course of the reactions to form the morpholine ring, leading to a specific diastereomer. The stereoselectivity in such reactions arises from the minimization of non-bonding interactions, guiding the approach of reagents from the less sterically hindered face. mdpi.com

A concise and efficient synthesis of substituted morpholines has been reported that involves the reaction of substituted amino alcohols with α-halo acid chlorides, followed by intramolecular cyclization and reduction. thieme-connect.com This general strategy could be adapted for a substrate-controlled synthesis of (S)- or (R)-2,2,5-trimethylmorpholine by starting with the corresponding enantiomerically pure 2-amino-1,1-dimethylethanol or a related chiral precursor. The stereocenter in the starting material would influence the cyclization step, favoring the formation of one diastereomer of the morpholinone intermediate over the other. Subsequent reduction would then yield the desired stereoisomer of the final morpholine.

Stereoselective Synthesis of 2,2,5-Trimethylmorpholine Isomers and Analogues

The stereoselective synthesis of morpholine derivatives is crucial for understanding their structure-activity relationships in various biological contexts. Research into the synthesis of analogues of 2,2,5-trimethylmorpholine provides insight into methods for achieving stereocontrol.

One notable example is the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.govnih.govacs.org In this work, the synthesis of specific stereoisomers was achieved, and their biological activities were evaluated. nih.govnih.govacs.org For instance, the (S,S)- and (R,R)-isomers of 2-phenyl-3,5,5-trimethylmorpholine were synthesized and compared to metabolites of bupropion. nih.govacs.org The stereochemistry of these analogues was found to be a critical determinant of their potency and selectivity as inhibitors of monoamine uptake and as antagonists of nicotinic acetylcholine (B1216132) receptors. acs.org

The synthesis of these analogues often involves the cyclization of an amino alcohol precursor. The stereochemistry of the final product is dictated by the stereochemistry of the starting materials and the reaction conditions. For example, in the synthesis of various substituted morpholines, the diastereoselectivity of the cyclization step was found to be influenced by the reaction temperature, with lower temperatures sometimes leading to higher diastereoselectivity. thieme-connect.com

A general approach to stereoselective morpholine synthesis involves a palladium-catalyzed hydroamination reaction of carbamate-protected aziridines. rsc.org In this method, the aziridine (B145994) is opened by an unsaturated alcohol nucleophile, followed by a palladium-catalyzed cyclization to form the morpholine ring as a single diastereomer. rsc.org This strategy offers a high degree of stereocontrol and could potentially be applied to the synthesis of 2,2,5-trimethylmorpholine isomers by using appropriately substituted aziridine and alcohol precursors.

The table below summarizes the potencies of some synthesized 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues at various neurotransmitter transporters and nicotinic acetylcholine receptor subtypes. acs.org

| Compound | DA Uptake Inhibition IC₅₀ (µM) | NE Uptake Inhibition IC₅₀ (µM) | α3β4*-nAChR Antagonism IC₅₀ (µM) | α4β2-nAChR Antagonism IC₅₀ (µM) |

| (S,S)-5a | >10 | >10 | 3.5 | >10 |

| (R,R)-5a | 8.8 | 6.7 | 1.6 | >10 |

| (S,S)-5e (N-ethyl) | 1.8 | 0.9 | 1.2 | 4.8 |

| (S,S)-5f (N-propyl) | 1.2 | 0.5 | 1.1 | 5.1 |

| (S,S)-5g (3-ethyl) | 0.8 | 0.3 | 2.1 | 9.8 |

| (S,S)-5h (3-propyl) | 0.7 | 0.2 | 3.4 | >10 |

This data is based on research into analogues and does not represent 2,2,5-trimethylmorpholine itself. acs.org

Stereochemical Investigations and Conformational Analysis of 2,2,5 Trimethylmorpholine

Chirality and Stereocenter Analysis within the 2,2,5-Trimethylmorpholine Framework

The structural framework of 2,2,5-trimethylmorpholine features a six-membered morpholine (B109124) ring containing nitrogen and oxygen heteroatoms. The concept of chirality is fundamental to understanding its stereochemistry. byjus.comlibretexts.org A molecule is chiral if it is non-superimposable on its mirror image. byjus.com The source of chirality in a molecule is typically the presence of one or more chiral centers. uou.ac.in A chiral center, or stereocenter, is a carbon atom bonded to four different groups. uou.ac.inchemistrysteps.com

In the 2,2,5-trimethylmorpholine molecule, an analysis of its carbon atoms is necessary to identify any stereocenters.

Carbon-2: This carbon is bonded to the ring nitrogen, the ring oxygen, and two methyl groups. Since two of the substituents are identical (the methyl groups), C-2 is not a chiral center.

Carbon-3 and Carbon-6: These carbons are methylene (B1212753) groups (CH₂) within the ring, each bonded to two hydrogen atoms. Therefore, they are not chiral centers.

Carbon-5: This carbon is bonded to four distinct substituents:

A methyl group (-CH₃)

A hydrogen atom (-H)

The C-6 carbon of the morpholine ring (-CH₂-N)

The ring oxygen atom via C-4 (-O-C(CH₃)₂)

Since C-5 is attached to four different groups, it is a stereogenic or chiral center. uou.ac.inchemistrysteps.com The presence of this single chiral center makes the entire 2,2,5-trimethylmorpholine molecule chiral. uou.ac.in The existence of a specific enantiomer, (5S)-2,2,5-trimethylmorpholine, confirms the chirality of the molecule originating from the C-5 position. americanelements.com

According to the Le Bel-van't Hoff rule, the maximum number of stereoisomers for a molecule is 2ⁿ, where 'n' is the number of chiral centers. wikipedia.org For 2,2,5-trimethylmorpholine, with n=1, there are 2¹ = 2 possible stereoisomers.

Isomerism of Trimethylmorpholine Derivatives (Enantiomers and Diastereomers)

Stereoisomers are molecules that share the same molecular formula and bond connectivity but differ in the spatial arrangement of their atoms. wikipedia.orgmasterorganicchemistry.com The isomerism of 2,2,5-trimethylmorpholine and its derivatives is defined by the presence of chiral centers.

As established, 2,2,5-trimethylmorpholine has one chiral center (C-5), giving rise to two stereoisomers. These two isomers are non-superimposable mirror images of each other and are known as enantiomers. byjus.comwisc.edu Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light and with other chiral molecules. byjus.comwisc.edu The two enantiomers of 2,2,5-trimethylmorpholine can be designated as (R)-2,2,5-trimethylmorpholine and (S)-2,2,5-trimethylmorpholine, based on the Cahn-Ingold-Prelog priority rules. ulisboa.pt

Table 1: Enantiomeric Pair of 2,2,5-Trimethylmorpholine

| Property | (R)-2,2,5-trimethylmorpholine | (S)-2,2,5-trimethylmorpholine |

|---|---|---|

| Chiral Center | C-5 | C-5 |

| Configuration | R | S |

| Relationship | Non-superimposable mirror images | Non-superimposable mirror images |

| Optical Activity | Equal in magnitude, opposite in direction | Equal in magnitude, opposite in direction |

| Physical Properties (in achiral media) | Identical | Identical |

Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.org Diastereomers can exist for derivatives of trimethylmorpholine that contain two or more stereocenters. libretexts.org For instance, if a substituent were introduced at the C-3 position of 2,2,5-trimethylmorpholine, creating a second chiral center, four stereoisomers would be possible (2² = 4). These would exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair would be diastereomeric. masterorganicchemistry.com Unlike enantiomers, diastereomers have different physical and chemical properties. wisc.edumsu.edu

Conformational Analysis using Computational and Spectroscopic Techniques

The morpholine ring in 2,2,5-trimethylmorpholine is not planar and adopts a puckered conformation to minimize steric and torsional strain. Like cyclohexane, the most stable conformation is the chair form. Conformational analysis involves studying these different spatial arrangements (conformers) and their relative energies.

Quantum Mechanical Approaches to Conformational Landscapes

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscapes of molecules. nih.gov These computational methods are used to calculate the geometries and energies of a molecule's possible conformers. auremn.org.br

For 2,2,5-trimethylmorpholine, the primary conformational question concerns the orientation of the methyl group at the C-5 stereocenter in the chair conformation. This methyl group can be in either an axial or an equatorial position.

Axial Conformer: The C-5 methyl group points perpendicular to the general plane of the ring.

Equatorial Conformer: The C-5 methyl group points outwards from the side of the ring.

Generally, for substituted six-membered rings, the conformer with the bulky substituent in the equatorial position is more stable due to reduced steric hindrance (1,3-diaxial interactions). DFT calculations can precisely quantify the energy difference between the axial and equatorial conformers of 2,2,5-trimethylmorpholine. By optimizing the geometry of each conformer and calculating its single-point energy, the global minimum energy structure can be identified. nih.govethz.ch These calculations would likely show a strong preference for the equatorial conformer. The results of such analyses, including relative energies and Boltzmann populations, can provide a detailed picture of the conformational equilibrium. nih.gov

Spectroscopic Determination of Conformation and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining molecular conformation in solution. auremn.org.brnih.gov Both ¹H and ¹³C NMR provide data that are sensitive to the local electronic environment and spatial arrangement of atoms. mdpi.com

In the ¹H NMR spectrum of 2,2,5-trimethylmorpholine, the coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the coupling constant between the proton at C-5 and the protons at C-6 depends on the dihedral angle between them.

A large coupling constant is typically observed for protons in a trans-diaxial arrangement.

Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial arrangements.

By analyzing these coupling constants, the predominant orientation (axial or equatorial) of the C-5 proton can be determined, which in turn reveals the orientation of the C-5 methyl group. copernicus.org For example, if the C-5 proton shows a large coupling constant to one of the C-6 protons, it indicates an axial position for the C-5 proton and, consequently, an equatorial position for the C-5 methyl group.

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used. mdpi.com NOESY detects through-space interactions between protons that are close to each other, providing direct evidence of their relative spatial positioning and helping to confirm the chair conformation and the orientation of the substituents. mdpi.com

Advanced Computational Chemistry and Molecular Modeling Studies of 2,2,5 Trimethylmorpholine

Theoretical Frameworks for Predicting Molecular Structure and Interactions

There are no published studies that specifically employ theoretical frameworks such as Density Functional Theory (DFT) or molecular mechanics to predict the molecular structure and intermolecular interactions of 2,2,5-trimethylmorpholine. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.commdpi.comyoutube.com Molecular mechanics, on the other hand, uses classical physics to model molecular systems. nih.gov While these methods are foundational in computational chemistry, their application to elucidate the specific structural and electronic properties of 2,2,5-trimethylmorpholine is not found in the current body of scientific literature.

Molecular Docking and Binding Affinity Simulations for Target Interactions

No specific molecular docking or binding affinity simulation studies have been reported for 2,2,5-trimethylmorpholine. Molecular docking is a key tool in structural molecular biology and computer-assisted drug design which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govijper.org Binding affinity simulations further quantify the strength of this interaction. mdpi.comnih.gov The absence of such studies indicates that the interaction of 2,2,5-trimethylmorpholine with specific biological targets has not been computationally explored and reported.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

There is no available research detailing the use of molecular dynamics (MD) simulations to investigate the conformational stability and dynamics of 2,2,5-trimethylmorpholine. MD simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.govmdpi.comnih.gov Such analyses would be crucial in understanding the flexibility of the morpholine (B109124) ring and the influence of the three methyl groups on its conformational preferences, but this specific research has not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Fragment-Based Design

No Quantitative Structure-Activity Relationship (QSAR) models or fragment-based design studies involving 2,2,5-trimethylmorpholine have been documented. QSAR models are regression or classification models used in the chemical and biological sciences and engineering. nih.govnih.govmdpi.comajsp.net Fragment-based drug design is a method for finding lead compounds as a part of the drug discovery process. nih.govnih.govresearchgate.net The lack of such studies suggests that a systematic exploration of the chemical space around the 2,2,5-trimethylmorpholine scaffold for the development of bioactive compounds has not been a focus of published research.

In Silico Prediction of Polypharmacology and Target Engagement

There are no publicly available in silico studies predicting the polypharmacology or target engagement of 2,2,5-trimethylmorpholine. Polypharmacology is the design or use of pharmaceutical agents that act on multiple targets or disease pathways. nih.gov Computational, or in silico, methods are often used to predict these off-target interactions and understand a compound's broader biological profile. The absence of such predictions for 2,2,5-trimethylmorpholine means its potential for interacting with multiple biological targets remains computationally uncharacterized in the scientific literature.

Derivatization and Functionalization Strategies of 2,2,5 Trimethylmorpholine

Synthesis of Substituted 2,2,5-Trimethylmorpholine Analogues

The synthesis of analogues of 2,2,5-trimethylmorpholine allows for the fine-tuning of its chemical and physical properties. Key strategies involve the introduction of various substituents at different positions of the morpholine (B109124) ring and modifications to the ring structure itself.

Introduction of Aryl and Alkyl Substituents

The introduction of aryl and alkyl groups onto the 2,2,5-trimethylmorpholine framework has been a primary strategy for creating diverse chemical libraries. These modifications can be achieved at both the nitrogen and carbon atoms of the morpholine ring.

One notable approach involves the synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. The synthesis often starts from optically active hydroxymorpholines which are reduced, for instance using sodium borohydride, to form diastereomeric diols. Subsequent cyclization, often acid-catalyzed with agents like sulfuric acid, yields the desired optically active phenylmorpholines. This method ensures the retention of stereochemistry, which is crucial for applications in asymmetric synthesis and medicinal chemistry.

N-alkylation of the morpholine nitrogen is another common derivatization technique. Standard procedures such as reductive amination using aldehydes (e.g., acetaldehyde, propionaldehyde) and a reducing agent like sodium triacetoxyborohydride are effective. Alternatively, direct alkylation using alkyl halides, for example, methyl iodide in a polar aprotic solvent like dimethylformamide (DMF), can be employed to introduce N-alkyl groups. These N-functionalized derivatives often exhibit altered biological activities and coordination properties.

The following table summarizes various synthesized analogues with different aryl and alkyl substitutions.

| Compound ID | R (Aryl Substituent at C2) | R' (N-Substituent) |

| 5a | 3'-Chlorophenyl | H |

| 5d | 3'-Chlorophenyl | Methyl |

| 5e | 3'-Chlorophenyl | Ethyl |

| 5f | 3'-Chlorophenyl | Propyl |

Elaboration of the Morpholine Ring System

Elaboration of the morpholine ring extends beyond simple substitution and involves more complex transformations of the heterocyclic core. One significant strategy in this area is the ring-opening polymerization (ROP) of morpholine-2,5-dione derivatives. These derivatives, which can be synthesized from α-amino acids and α-hydroxy acids, serve as cyclic monomers.

The ROP of morpholine-2,5-diones yields polydepsipeptides, which are strictly alternating copolymers of α-hydroxy acids and α-amino acids. This process allows for the incorporation of the fundamental structural elements of the morpholine ring into a larger polymeric framework. The polymerization can be catalyzed by various organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) often used in combination with a thiourea co-catalyst, or metal catalysts. researchgate.net This method provides a pathway to biodegradable polymers with properties that can be tuned by the choice of substituents on the initial morpholine-2,5-dione monomer. acs.orgnih.govacs.org While this strategy leads to polymers rather than discrete small molecules, it represents a significant elaboration of the morpholine scaffold into functional materials. researchgate.net

More direct functionalization to create complex, C-substituted morpholine derivatives can be achieved through multi-step synthetic sequences starting from enantiomerically pure amino acids or amino alcohols. nih.gov These routes can involve annulation reactions to construct the morpholine ring with desired substituents in place. nih.gov For instance, a cascade reaction involving the ring opening of a 2-tosyl-1,2-oxazetidine by α-formyl carboxylates can be used to construct substituted morpholine hemiaminals, which are versatile intermediates for further elaboration. acs.org

Design and Synthesis of Chiral 2,2,5-Trimethylmorpholine-Based Ligands

The inherent chirality of 2,2,5-trimethylmorpholine, which can be derived from chiral precursors, makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a chemical reaction.

Chiral-at-Metal Catalyst Design Incorporating Morpholine Scaffolds

A modern approach in asymmetric catalysis is the concept of "chiral-at-metal" catalysts. In this design, the chirality of the catalytic species originates from the stereogenic metal center itself, rather than from chiral ligands. nih.govrsc.org The metal center is typically coordinated by achiral ligands that are arranged in a specific, stable helical geometry (either Λ or Δ configuration). nih.gov

The utility of this approach lies in its modularity and the potential to create novel catalyst architectures by using readily available achiral building blocks that include morpholine scaffolds. rsc.org

Development of Bipyridine and Other N,N'-Ligands

Bipyridine and other N,N'-chelating ligands are fundamental in coordination chemistry and catalysis. Incorporating the chiral 2,2,5-trimethylmorpholine scaffold into these ligand types is a promising strategy for developing new asymmetric catalysts. Chiral amino alcohols are well-established precursors for the synthesis of various chiral ligands, including N,N'-ligands. researchgate.netnih.govmdpi.comrsc.org

The synthesis of such ligands can be envisioned by starting with a chiral amino alcohol precursor to 2,2,5-trimethylmorpholine. This chiral backbone can then be integrated into a larger ligand framework. For instance, a bipyridine ligand could be functionalized with chiral morpholine units. The synthesis of substituted bipyridines can be achieved through various cross-coupling reactions, such as Suzuki or Stille coupling, on pyridine precursors. mdpi.com A chiral morpholine group could be attached to one or both pyridine rings before or after the coupling reaction.

Alternatively, chiral N,N'-ligands can be constructed by de novo synthesis of the pyridine nucleus, incorporating a chiral moiety from the start. durham.ac.uk For example, a chiral terpene-derived precursor can be used to construct a pyridine ring, which is then dimerized to form a chiral bipyridine. durham.ac.uk A similar strategy could be employed using a derivative of 2,2,5-trimethylmorpholine as the chiral starting material. The resulting ligands would chelate to a metal center, with the stereogenic centers of the morpholine scaffold inducing asymmetry in the catalytic transformation.

Applications of 2,2,5 Trimethylmorpholine in Synthetic Chemistry

Role as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of 2,2,5-trimethylmorpholine makes it an attractive starting material for the synthesis of enantiomerically pure compounds. As a chiral building block, the trimethylated morpholine (B109124) scaffold can be incorporated into larger molecules, transferring its stereochemical information to the final product. The synthesis of substituted morpholines often begins from readily available chiral precursors, such as amino acids or tartaric acid, ensuring the enantiopurity of the resulting heterocyclic system. taltech.ee

While specific examples detailing the direct use of 2,2,5-trimethylmorpholine as a chiral building block are not extensively documented in readily available literature, the broader class of C-substituted morpholines has been widely employed in asymmetric synthesis. taltech.ee The principles governing these syntheses can be extrapolated to understand the potential of the 2,2,5-trimethyl substituted variant. For instance, the synthesis of various substituted bimorpholines has been achieved, highlighting the utility of the morpholine core in constructing C2-symmetric structures that are valuable in catalysis and materials science. taltech.ee

The strategic placement of the methyl groups in 2,2,5-trimethylmorpholine offers distinct advantages. The gem-dimethyl group at the C2 position can enforce specific conformations and provide steric hindrance, which can be exploited to direct the stereochemical outcome of subsequent reactions. The methyl group at the C5 position further contributes to the molecule's chirality and can influence its reactivity and interaction with other molecules.

Utility as Ligands in Asymmetric Catalysis

The presence of both a nitrogen and an oxygen atom within the morpholine ring makes 2,2,5-trimethylmorpholine a bidentate ligand capable of coordinating to metal centers. taltech.ee This property, combined with its chirality, suggests its potential application as a chiral ligand in transition metal-catalyzed asymmetric reactions. Chiral ligands are crucial for inducing enantioselectivity, enabling the synthesis of a single desired enantiomer of a chiral product.

The development of new catalytic systems is an active area of research, and the exploration of novel chiral ligands is a key aspect of this field. The unique steric and electronic properties of 2,2,5-trimethylmorpholine make it a candidate for investigation in various asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions.

Intermediacy in the Synthesis of Complex Organic Molecules

The structural motif of 2,2,5-trimethylmorpholine is found within more complex and biologically active molecules. Its synthesis can therefore be a key step in the total synthesis of such compounds. For example, derivatives of 2-phenyl-3,5,5-trimethylmorpholine have been synthesized and evaluated for their effects on monoamine uptake and nicotinic acetylcholine (B1216132) receptor function, indicating their potential as therapeutic agents.

Furthermore, a related compound, 2-Hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, has been identified as an impurity in the synthesis of bupropion, an antidepressant medication. synzeal.com This underscores the relevance of the trimethylmorpholine scaffold in pharmaceutical chemistry and the importance of understanding its formation and reactivity.

Analytical Methodologies for the Characterization of 2,2,5 Trimethylmorpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the definitive structural elucidation of organic molecules like 2,2,5-trimethylmorpholine. slideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom. slideshare.netjchps.com

For 2,2,5-trimethylmorpholine, a ¹H NMR spectrum is used to identify the number of distinct proton environments, their relative numbers (integration), and their neighboring protons through signal splitting (multiplicity). The spectrum is expected to show distinct signals for the two methyl groups at the C2 position, the methyl group at the C5 position, the methylene (B1212753) protons at C3 and C6, and the methine proton at C5. Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign these proton and carbon signals and confirm the atom-to-atom connectivity within the morpholine (B109124) ring and its substituents. researchgate.netnih.gov

The stereochemical assignment is a critical aspect of characterization due to the chiral center at C5. While standard NMR analysis in an achiral solvent confirms the constitution, it cannot differentiate between the (R)- and (S)-enantiomers. To resolve the enantiomers spectroscopically, chiral auxiliary agents or chiral solvating agents are introduced. These agents interact with the enantiomers to form transient diastereomeric complexes, which are distinguishable in the NMR spectrum, often exhibiting separate signals for corresponding protons or carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2,2,5-Trimethylmorpholine in CDCl₃ This table presents expected chemical shift values based on typical ranges for similar structural motifs.

| Atom | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| C2-CH₃ (axial) | ~1.10 | Singlet | ~25.0 |

| C2-CH₃ (equatorial) | ~1.15 | Singlet | ~26.5 |

| C5-CH₃ | ~1.25 | Doublet | ~18.0 |

| C3-H₂ | ~2.50 - 2.70 | Multiplet | ~50.0 |

| C6-H₂ | ~3.50 - 3.70 | Multiplet | ~68.0 |

| C5-H | ~2.90 | Multiplet | ~55.0 |

| N-H | Variable | Broad Singlet | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.com It is exceptionally well-suited for analyzing volatile compounds like 2,2,5-trimethylmorpholine to determine sample purity and to separate and identify its isomers. birchbiotech.com

In a typical GC-MS analysis, the sample is vaporized and separated based on its components' differential partitioning between a gaseous mobile phase and a stationary phase within a long capillary column. birchbiotech.com To assess purity, the area of the peak corresponding to 2,2,5-trimethylmorpholine is compared to the total area of all peaks in the chromatogram, allowing for the quantification of any impurities. birchbiotech.com

A crucial application of GC for chiral molecules is the separation of enantiomers. This is achieved by using a GC column that has a chiral stationary phase (CSP). gcms.cz The (R)- and (S)-enantiomers of 2,2,5-trimethylmorpholine interact diastereomerically with the CSP, leading to different retention times and their separation into two distinct peaks. wvu.edu

The mass spectrometer detector coupled to the GC provides two layers of confirmation. mdpi.com First, it generates a mass spectrum for each eluting peak. Both enantiomer peaks will produce identical mass spectra, confirming they are isomers with the same molecular weight. Second, the fragmentation pattern within the mass spectrum serves as a molecular fingerprint, which can be used to confirm the identity of the compound as 2,2,5-trimethylmorpholine. birchbiotech.com

Table 2: Illustrative GC-MS Data for Enantiomeric Separation of 2,2,5-Trimethylmorpholine This table shows hypothetical results from a GC-MS analysis using a chiral column.

| Parameter | Value / Description |

| Column Type | Chiral Stationary Phase (e.g., derivatized cyclodextrin) |

| Retention Time (Peak 1) | 10.5 minutes ((S)-enantiomer) |

| Retention Time (Peak 2) | 10.8 minutes ((R)-enantiomer) |

| Molecular Ion (M⁺) | m/z = 143 |

| Key Mass Fragments | m/z = 128 (M-CH₃), 86, 58 |

| Purity Calculation | >99% (based on relative peak area) |

Preparative Chromatography for Isomer Separation

While analytical techniques like chiral GC-MS are excellent for separation and identification on a small scale, they are not designed for isolating larger quantities of material. lcms.cz For the physical separation of the (R)- and (S)-enantiomers of 2,2,5-trimethylmorpholine in milligram to gram amounts, preparative chromatography is the method of choice. lcms.cz

The most common techniques for this purpose are preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods operate on the same principles as their analytical counterparts but utilize larger columns with greater loading capacity. A solution of the racemic 2,2,5-trimethylmorpholine mixture is injected onto a large-diameter column packed with a chiral stationary phase. patsnap.com

As the mobile phase carries the mixture through the column, the two enantiomers are separated based on their differential interactions with the CSP. A detector at the column outlet monitors the elution of the separated enantiomers, and an automated fraction collector is used to selectively collect the solution containing each pure enantiomer as it exits the system. lcms.cz The collected fractions are then processed (e.g., by solvent evaporation) to yield the isolated, enantiomerically pure (R)- and (S)-2,2,5-trimethylmorpholine. This process is essential for further studies that require the individual enantiomers. nih.gov

Table 3: Representative Conditions for Preparative HPLC Separation of 2,2,5-Trimethylmorpholine Enantiomers This table outlines typical parameters for a preparative chiral HPLC method.

| Parameter | Condition |

| Instrument | Preparative HPLC System |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Column Dimensions | 20 mm (ID) x 250 mm (Length) |

| Mobile Phase | Hexane / Isopropanol (90:10) with additive |

| Flow Rate | 15 mL/min |

| Detection | UV at 210 nm |

| Sample Loading | 100 mg of racemic mixture per injection |

| Outcome | Separation of (R)- and (S)-enantiomers with >99% enantiomeric excess |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.